1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are notable for their diverse biological activities, particularly in medicinal chemistry. The specific compound discussed here features a bromine atom and dimethylacetamide functional groups, which contribute to its unique properties and potential therapeutic applications.
The compound can be synthesized through various methods, with literature detailing both laboratory and potential industrial synthesis routes. The molecular formula of this compound is C11H12BrN3O, with a molecular weight of 282.14 g/mol. The IUPAC name is 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N,N-dimethylacetamide, and it has specific identifiers such as InChI and SMILES codes that facilitate its identification in chemical databases .
This compound is classified under heterocyclic compounds due to its nitrogen-containing ring structure. It is also categorized as an acetamide because of the presence of the acetamide functional group.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- typically involves several key steps:
The synthesis process requires careful control of reaction conditions to optimize yields and minimize by-products. While detailed industrial methods are less documented, scaling up laboratory techniques typically involves refining these processes for efficiency and environmental sustainability .
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- features a fused pyrrole and pyridine ring system with a bromine substituent at the fourth position and a dimethylacetamide group attached at the second position.
Key structural data includes:
The compound undergoes several types of chemical reactions that are critical for its functionalization and application in synthetic chemistry:
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- primarily involves its interaction with specific biological targets. Notably, it has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cell signaling related to growth and development.
Research indicates that this compound exhibits significant inhibitory activity against FGFRs, making it a candidate for therapeutic applications in diseases characterized by abnormal cell proliferation . Its structure allows for selective binding to these receptors, influencing downstream signaling pathways crucial for tumor growth .
The compound is characterized by:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize its structure and purity during synthesis .
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- has significant potential in medicinal chemistry due to its biological activity:
Heterocyclic compounds constitute >85% of clinically approved small-molecule drugs due to their structural versatility in mimicking endogenous biomolecules and modulating diverse biological targets. Nitrogen-containing heterocycles, particularly fused bicyclic systems, demonstrate exceptional binding affinity to kinase ATP pockets through multiple hydrogen bonding interactions and optimized π-stacking capabilities. The pyrrolo[2,3-b]pyridine scaffold—a purine bioisostere—has emerged as a privileged structure in oncology drug discovery, evidenced by its incorporation into kinase inhibitors targeting fibroblast growth factor receptors (FGFRs), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK) [2] [7]. This bioisosterism conserves the hydrogen bond acceptor-donor pattern critical for ATP-competitive inhibition while enhancing metabolic stability and solubility profiles compared to purine-based drugs. The strategic incorporation of halogen atoms, particularly bromine at the 4-position, further refines pharmacological properties by influencing electronic distribution, steric occupancy, and reactivity in cross-coupling reactions [6].
The pyrrolo[2,3-b]pyridine nucleus (7-azaindole) possesses a unique electronic configuration characterized by a π-deficient pyridine ring fused with a π-excessive pyrrole unit. This polarization creates distinct electrophilic and nucleophilic regions:
Table 1: Key Physicochemical Properties of Pyrrolo[2,3-b]pyridine Core
Parameter | Value/Role | Pharmacological Impact |
---|---|---|
LogP (Calculated) | 1.4 | Balanced lipophilicity for cell penetration |
Hydrogen Bond Donor Count | 1 (N1-H) | Target engagement via H-bond donation |
Hydrogen Bond Acceptor Count | 2 (Carbonyl O, pyridine N) | ATP-binding site interactions |
Aromatic System | Bicyclic, planar | π-Stacking with hydrophobic kinase pockets |
Dipole Moment | ~5.5 D | Enhanced solubility in aqueous media |
This scaffold's structural congruence with adenine is exemplified by FGFR inhibitors where it occupies the adenine-binding region, forming critical hydrogen bonds with Ala564 and Glu562 in FGFR1's hinge region [2]. The core's metabolic stability surpasses indoles due to decreased susceptibility to CYP450-mediated oxidation at the electron-deficient pyridine ring, significantly improving pharmacokinetic profiles in preclinical models [6].
Bromine installation at the 4-position of pyrrolo[2,3-b]pyridine derivatives is a strategic design element for selective kinase inhibition. The bromine atom serves triple functions:
Table 2: Role of Bromine Substituent in FGFR Inhibition
Function | Mechanistic Basis | Biological Consequence |
---|---|---|
Steric Complementarity | Van der Waals contact with Val492 (FGFR1) | 8-fold selectivity over VEGFR2 |
Leaving Group Capacity | Low C-Br bond dissociation energy (68 kcal/mol) | Enables late-stage diversification |
Hydrophobic Surface Area | Increased cLogP by ~0.8 units | Enhanced binding to lipophilic kinase pockets |
Resonance Effect | Mesomeric withdrawal from C3 position | Stabilizes bioactive conformation |
Molecular dynamics simulations confirm that 4-bromo substitution induces a 15° rotation of the acetamide sidechain, optimally positioning the dimethylamide carbonyl for hydrogen bonding with Asp641 in the DFG motif of FGFR2 [6]. This bromine-induced conformational tuning explains the 100-fold potency improvement observed versus des-bromo analogs in cellular phosphorylation assays [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9